2-Cyclopropylcyclopentan-1-amine hydrochloride

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

2-Cyclopropylcyclopentan-1-amine hydrochloride is a chiral, bicyclic amine building block supplied as a mixture of diastereomers. The compound features a cyclopentane ring with a cyclopropyl substituent at the 2-position and a primary amine group at the 1-position, existing as a stable hydrochloride salt.

Molecular Formula C8H16ClN
Molecular Weight 161.67
CAS No. 2172595-75-2
Cat. No. B3012144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylcyclopentan-1-amine hydrochloride
CAS2172595-75-2
Molecular FormulaC8H16ClN
Molecular Weight161.67
Structural Identifiers
SMILESC1CC(C(C1)N)C2CC2.Cl
InChIInChI=1S/C8H15N.ClH/c9-8-3-1-2-7(8)6-4-5-6;/h6-8H,1-5,9H2;1H
InChIKeyGGGSLCAWFADOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropylcyclopentan-1-amine Hydrochloride (CAS 2172595-75-2) for Medicinal Chemistry and Screening Libraries


2-Cyclopropylcyclopentan-1-amine hydrochloride is a chiral, bicyclic amine building block supplied as a mixture of diastereomers . The compound features a cyclopentane ring with a cyclopropyl substituent at the 2-position and a primary amine group at the 1-position, existing as a stable hydrochloride salt . Its molecular formula is C8H16ClN, with a molecular weight of approximately 161.67 g/mol . The compound is primarily utilized as a versatile scaffold in medicinal chemistry for exploring structure-activity relationships and in library synthesis where stereochemical diversity is required .

Why a Simple Cyclopentylamine Cannot Replace 2-Cyclopropylcyclopentan-1-amine Hydrochloride in Research


In the absence of published, direct comparative data, the value of 2-cyclopropylcyclopentan-1-amine hydrochloride must be assessed on its unique structural and stereochemical features. This compound is a specific diastereomeric mixture, and substitution with a generic cyclopentylamine, such as cyclopentylamine itself or N-cyclopropylcyclopentanamine (CAS 873-59-6) , would alter both the spatial conformation and the electronic environment around the amine . The combination of the rigid cyclopropyl group and the cyclopentane ring creates a unique steric and electronic profile not found in simpler, linear amines . Furthermore, the diastereomeric mixture of this specific compound provides a level of stereochemical complexity that a single isomer or an alternative regioisomer, such as 1-cyclopropylcyclopentan-1-amine (CAS 132439-41-9) , cannot replicate. As detailed in Section 3, a critical review of the available literature reveals a significant gap in quantitative, head-to-head biological or physicochemical data for this specific compound against its analogs. Therefore, any substitution should be approached with caution and requires the user to generate their own comparative data.

Quantitative Evidence Limitations for 2-Cyclopropylcyclopentan-1-amine Hydrochloride (CAS 2172595-75-2)


Absence of Published Comparative Data for 2-Cyclopropylcyclopentan-1-amine Hydrochloride

After an exhaustive search of primary literature, patents, and authoritative databases (excluding specified vendor sources), no quantitative, head-to-head biological or physicochemical data could be identified that would allow for a meaningful differential comparison between 2-cyclopropylcyclopentan-1-amine hydrochloride and its closest analogs (e.g., cyclopentylamine, N-cyclopropylcyclopentanamine, or 1-cyclopropylcyclopentan-1-amine). The compound appears primarily as a catalog item for chemical suppliers, and its use is implied in patent literature as a general building block, but without specific, comparative assay data . The claim of an 80% reduction in amyloid-beta fibril formation at submicromolar concentrations, found on a vendor website , is noted but could not be verified against a primary, peer-reviewed source. This lack of verifiable evidence precludes any definitive statement of scientific superiority or selection advantage over alternative cyclopentylamine derivatives.

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Recommended Scenarios for Procuring 2-Cyclopropylcyclopentan-1-amine Hydrochloride


Scaffold for In-House Structure-Activity Relationship (SAR) Exploration

Given the lack of published comparative data, this compound's primary value is as a unique scaffold for de novo SAR studies. Its rigid cyclopropyl-cyclopentyl framework and diastereomeric mixture provide a distinct chemical space for exploring novel interactions with biological targets. Users should consider this compound when their research aims to differentiate from existing cyclopentylamine-based leads and they have the internal capacity for primary screening and profiling .

Component in a Diversity-Oriented Synthesis Library

The diastereomeric mixture of 2-cyclopropylcyclopentan-1-amine hydrochloride is a suitable building block for creating chemically diverse screening libraries. Its structural features (cycloalkylamine core with a rigidifying cyclopropyl group) can be used to introduce three-dimensionality and stereochemical complexity into library members, a strategy often employed to explore underexploited areas of chemical space in drug discovery .

Internal Reference for Physicochemical and ADME Profiling of a Novel Scaffold

Before committing to a more costly, stereochemically pure analog, this compound can serve as a cost-effective tool for evaluating the general properties of the 2-cyclopropylcyclopentan-1-amine scaffold class. Internal studies can assess its baseline solubility, permeability, and metabolic stability in comparison to other, more characterized amine building blocks .

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